Sericoside

概要

説明

セリコシドは、中央アフリカと南アフリカのミオンボ森林に自生する、ターミナルリア・セリケア木の根から抽出されたトリテルペノイドサポニン化合物です . この化合物は、強力な抗老化作用と肌の若返り作用で知られており、化粧品業界で貴重な成分となっています .

2. 製法

合成経路と反応条件: セリコシドは、主にグリーン分画法によって得られます。これは、環境に優しい溶媒とプロセスを用いた持続可能な抽出方法です . ターミナルリア・セリケアの根を収穫し、乾燥させてから、溶媒抽出を行いセリコシドを分離します。 抽出物はその後、精製され純粋な化合物が得られます .

工業的製造方法: 工業的な設定では、抽出プロセスは大量に対応するために拡大されます。根は、エタノールやメタノールなどの溶媒を使用してセリコシドを抽出する、大型の抽出ユニットで処理されます。 抽出物はその後、濃縮され、クロマトグラフィーなどの技術を使用して精製され、高純度レベルが確保されます .

準備方法

Synthetic Routes and Reaction Conditions: Sericoside is primarily obtained through green fractionation, a sustainable extraction method that involves the use of environmentally friendly solvents and processes . The roots of Terminalia sericea are harvested, dried, and then subjected to solvent extraction to isolate this compound. The extract is then purified to obtain the pure compound .

Industrial Production Methods: In industrial settings, the extraction process is scaled up to accommodate larger quantities. The roots are processed in large extraction units where solvents such as ethanol or methanol are used to extract this compound. The extract is then concentrated and purified using techniques like chromatography to ensure high purity levels .

化学反応の分析

反応の種類: セリコシドは、以下を含むさまざまな化学反応を起こします。

酸化: セリコシドは酸化されて、さまざまな誘導体を形成することができます。これらの誘導体は、異なる生物学的活性を示す可能性があります.

一般的な試薬と条件:

主要な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、抗炎症作用が強化された酸化誘導体を生成する可能性があります .

4. 科学研究への応用

セリコシドは、以下を含む科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Sericoside has a wide range of applications in scientific research, including:

作用機序

セリコシドは、いくつかのメカニズムを通じてその効果を発揮します。

細胞の再プログラミング: それは、細胞の記憶をリセットし、皮膚細胞を再プログラミングして、肌の再生を促進し、老化の兆候を軽減します.

抗酸化作用: セリコシドは、内因性の抗酸化防御を活性化し、細胞を酸化ストレスから保護します.

抗炎症作用: それは、炎症性経路の活性化を阻害することにより、炎症を軽減します.

類似化合物:

アジアチコシド: 抗老化作用と創傷治癒作用が類似した、別のトリテルペノイドサポニン.

マデカッソシド: 抗炎症作用と皮膚修復効果で知られています.

エシン: 抗浮腫作用と抗炎症作用を持つサポニン.

セリコシドの独自性: セリコシドは、細胞の再プログラミングや抗酸化作用など、包括的な抗老化作用により際立っています . 細胞の記憶をリセットし、肌の再生を促進する能力は、化粧品業界にとってユニークで貴重な化合物となっています .

類似化合物との比較

Asiaticoside: Another triterpenoid saponin with similar anti-aging and wound-healing properties.

Madecassoside: Known for its anti-inflammatory and skin-repairing effects.

Escin: A saponin with anti-edema and anti-inflammatory properties.

Uniqueness of Sericoside: this compound stands out due to its comprehensive anti-aging effects, including cellular reprogramming and antioxidant activity . Its ability to reset cellular memory and promote skin regeneration makes it a unique and valuable compound in the cosmetic industry .

生物活性

Sericoside, a compound derived from the bark of Terminalia sericea, has garnered attention for its diverse biological activities, particularly in dermatological applications. This article delves into the various aspects of this compound's biological activity, including its anti-aging effects, cellular rejuvenation properties, and potential antibacterial activity.

This compound is classified as a phenolic compound, which is known for its antioxidant properties. Its mechanism of action primarily involves the modulation of gene expression related to cell proliferation, DNA repair, and extracellular matrix remodeling. This compound has been shown to significantly upregulate various genes involved in these processes when applied to skin cells.

Key Genes Upregulated by this compound

| Gene Symbol | Function |

|---|---|

| XPC | DNA repair |

| NANOG | Maintenance of pluripotency in stem cells |

| SOX2 | Stem cell maintenance |

| GADD45A | Stress response and DNA repair |

| IGFBP3 | Regulation of cell growth |

Anti-Aging Effects

Clinical studies have demonstrated that this compound exhibits significant anti-aging properties. In a study involving 40 volunteers aged 35 to 55, this compound cream at a concentration of 0.5% resulted in:

- Improvement in skin elasticity : An increase of 17% was observed after one month.

- Reduction in dark circles : 45% of participants noted visible improvements compared to only 15% in the placebo group.

- Decrease in skin roughness : Statistically significant reductions were recorded, indicating enhanced skin texture and firmness .

Cellular Rejuvenation and Transcriptomic Analysis

A detailed transcriptomic analysis revealed that this compound treatment led to the upregulation of 30 genes associated with various cellular functions. The results indicated:

- Enhanced antioxidant defenses through genes like G6PD , GPX1 , and SOD2 .

- Promotion of extracellular matrix components such as CD44 , FBN1 , and HAS2 , which are crucial for skin structure and hydration.

- Activation of pathways linked to cellular reprogramming, suggesting potential applications in regenerative medicine .

Study on Skin Hydration and Elasticity

In a separate clinical trial, this compound was tested for its effects on skin hydration and elasticity over a 12-week period. The findings included:

- A 13.8% increase in skin hydration (p < 0.01).

- A 22.7% increase in elasticity index (p < 0.01).

- A significant reduction in under-eye puffiness and improvement in scalp health metrics .

Antibacterial Activity

While this compound's primary applications have been focused on dermatological benefits, preliminary studies have also explored its antibacterial properties. The crude extracts containing this compound exhibited moderate antibacterial activity against Bacillus cereus and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1.0 mg/mL . This suggests potential applications beyond skincare, including wound healing.

特性

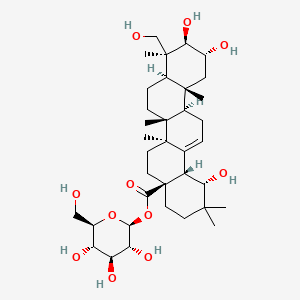

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZFNIMQBCBHEX-JRIAKSEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019848 | |

| Record name | Sericoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55306-04-2 | |

| Record name | Sericoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55306-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sericoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sericoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-glucopyranosyl (2α,3β,4β,19α)-2,3,19,23-tetrahydroxyolean-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4A9325KV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。